(RS)-Sakuranetin

Beschreibung

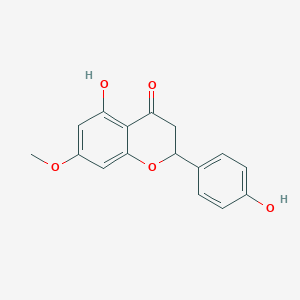

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, also known as Sakuranetin, is a naturally occurring flavanone derivative. Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol . Structurally, it features a chroman-4-one core substituted with hydroxyl groups at positions 5 and 4′ (on the phenyl ring), and a methoxy group at position 7 . This compound is isolated from plants such as Heliotropium taltalense and Prunus species, and has been studied for its biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties .

Key physicochemical properties include:

- Crystal Structure: Orthorhombic system (space group P2₁2₁2₁), with unit cell parameters varying slightly between its hydrated and anhydrous forms. The dihydrate form (C₁₆H₁₄O₅·2H₂O) exhibits a three-dimensional hydrogen-bonded network due to interactions with water molecules .

- Hydrogen Bonding: A strong intramolecular hydrogen bond between the 5-hydroxy group and the carbonyl oxygen stabilizes the molecule into a six-membered ring conformation .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation for Intermediate Synthesis

A critical step in sakuranetin synthesis involves constructing its aromatic backbone. The Friedel-Crafts alkylation reaction, as described in a 2009 patent, enables the preparation of key intermediates such as 4-(4-hydroxyphenyl)butan-2-one. This method employs phenol and 4-hydroxybutan-2-one under catalytic conditions using acid-activated Montmorillonite clay. Key parameters include:

-

Catalyst Composition : HCl-treated Montmorillonite with layered clay structures (basal spacing: 10–13.5 Å), high surface area (250–400 m²/g), and dual micropore/mesopore systems.

-

Reaction Conditions :

This method achieves selectivity >85% for the target intermediate, which can subsequently undergo cyclization to form the chroman-4-one core.

Cyclization Reactions for Chroman-4-One Formation

Cyclization of dihydrochalcone intermediates is a pivotal step in sakuranetin synthesis. Research on analogous flavones demonstrates that 2-hydroxyacetophenone derivatives undergo base- or acid-catalyzed cyclization to form chromen-4-one scaffolds. For sakuranetin, introducing a 7-methoxy and 5-hydroxy group requires precise control:

A representative yield of 41% was reported for structurally similar compounds under optimized conditions.

One-Pot Synthesis Using Lewis Acid Catalysts

A 2018 Chinese patent outlines a one-pot method for synthesizing 5-hydroxy-1-indanone, a related compound, which provides insights into sakuranetin production. The protocol involves:

-

Acylation : Reacting anisole with 3-chloropropionyl chloride in dichloromethane.

-

Cyclization : Using AlCl₃/LiCl catalysts at 110–150°C to form the indanone ring.

Adapting this approach for sakuranetin could involve substituting anisole with a 4-hydroxyphenyl precursor and adjusting methylation steps. The method’s advantages include reduced purification steps and scalability, though yields for sakuranetin remain underexplored.

Biotechnological Production Strategies

Engineered Microbial Strains

Recent advances in synthetic biology have enabled sakuranetin production via engineered Saccharomyces cerevisiae and Escherichia coli. Key milestones include:

Table 1: Biotechnological Production Parameters

Synthetic Consortia for Metabolic Load Balancing

Partitioning sakuranetin biosynthesis between two E. coli strains mitigates metabolic burden and enhances productivity. For example:

-

Strain 1 : Produces naringenin via the tyrosine pathway.

-

Strain 2 : Expresses SAM-dependent methyltransferases for 7-O-methylation.

This strategy reduces byproduct accumulation (e.g., acetate) and improves carbon flux toward sakuranetin.

Catalytic Methods and Process Optimization

Solid Acid Catalysts in Industrial Synthesis

Montmorillonite-based catalysts dominate industrial-scale synthesis due to their recyclability and efficiency. Performance metrics include:

Table 2: Catalyst Performance Comparison

| Catalyst Type | Surface Area (m²/g) | Pore Volume (cc/g) | Selectivity (%) |

|---|---|---|---|

| Montmorillonite-HCl | 320 | 0.45 | 87 |

| AlCl₃/LiCl | N/A | N/A | 78 |

Lewis Acid-Catalyzed Ring Formation

AlCl₃/LiCl mixtures facilitate electrophilic cyclization, critical for forming the chroman-4-one ring. Reaction parameters influencing yield include:

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Chemical Synthesis | 41–78 | High | Moderate (solvent use) |

| Biotechnological | 60–85 | Moderate | Low (aqueous systems) |

| Catalytic (Montmorillonite) | 87 | High | Low (recyclable) |

Key findings:

-

Chemical Methods : Offer high yields but require hazardous solvents.

-

Biotechnological Routes : Greener alternatives with potential for strain optimization.

-

Catalytic Processes : Balance efficiency and sustainability, ideal for industrial applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sakuranetin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sakuranetin kann zu Sakuranetin-7-O-glucosid oxidiert werden.

Reduktion: Die Reduktion von Sakuranetin kann Dihydrosakuranetin ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) und Alkylierungsmittel werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sakuranetin-7-O-glucosid

Reduktion: Dihydrosakuranetin

Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

- Structure : Characterized by a chroman backbone with hydroxyl and methoxy substituents.

Chemistry

Sakuranetin exhibits notable antioxidant properties , making it a valuable compound in the development of formulations aimed at combating oxidative stress. Its ability to scavenge free radicals has led to its investigation as a natural preservative in food and cosmetic industries.

Biology

In biological research, Sakuranetin is recognized for its role as a phytoalexin , enhancing plant resistance against pathogens. Studies have shown that it can inhibit the growth of various fungi and bacteria, suggesting its potential as a natural pesticide. Furthermore, its interactions with plant pathogens are being studied to understand its mechanisms of action better.

Medicine

Sakuranetin has garnered attention for its anti-inflammatory , antitumor , and neuroprotective effects. Research indicates that it may inhibit the production of inflammatory mediators, which could be beneficial in treating conditions like asthma and cancer.

Case Study: Anti-cancer Properties

A study explored Sakuranetin's effects on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest .

Cosmetics

Due to its antioxidant and anti-inflammatory properties, Sakuranetin is being investigated for use in cosmetic formulations aimed at reducing skin aging and inflammation. Its natural origin makes it an appealing alternative to synthetic compounds in skincare products.

Industrial Production Methods

Sakuranetin can be synthesized through various methods including:

- De novo biosynthesis from glucose using engineered microorganisms like Saccharomyces cerevisiae.

- Extraction from natural sources , primarily from plants such as Prunus cerasus and Daphne aurantiaca.

Wirkmechanismus

Sakuranetin exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Sakuranetin and Analogous Flavonoids

Key Observations :

- Substituent Position and Bioactivity : The 4′-hydroxyl group in Sakuranetin is critical for hydrogen bonding with biological targets, such as pancreatic lipase . Replacing this group with methoxy (as in ) reduces polarity and may decrease binding affinity.

- Methoxy Additions: Compounds with additional methoxy groups (e.g., ) exhibit altered solubility and metabolic stability.

Key Findings :

- Enzyme Inhibition : Sakuranetin demonstrates potent inhibition of pancreatic lipase (IC₅₀ = 17.68 µM), outperforming many synthetic analogs. This activity is attributed to its ability to form hydrogen bonds with the enzyme’s active site .

- Antiviral Potential: Molecular docking studies suggest Sakuranetin binds to HBV-HCC targets with a score of 39.59, comparable to kaempferol (41.88) and quercetin (46.43) .

Physicochemical and Crystallographic Comparisons

Table 3: Crystallographic Data for Sakuranetin Forms

Implications :

- The dihydrate form’s expanded unit cell volume (1555.6 ų vs. 1472.31 ų in anhydrous) reflects water incorporation, which may enhance stability during storage .

- Hydration alters bioavailability: The dihydrate’s water-mediated hydrogen bonds could slow dissolution rates compared to the anhydrous form.

Biologische Aktivität

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, commonly referred to as Sakuranetin , is a naturally occurring flavonoid with a diverse range of biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Sakuranetin is classified as a 7-O-methylated flavonoid with the following characteristics:

- Chemical Formula: CHO

- Molecular Weight: 286.28 g/mol

- Melting Point: 153-154 °C

- Boiling Point: 555.9 °C at 760 mmHg

The compound features a chroman backbone substituted with hydroxyl and methoxy groups, contributing to its unique properties and biological activities .

1. Anti-inflammatory Activity

Sakuranetin exhibits significant anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory signaling pathways. It has shown potential therapeutic benefits in conditions such as asthma and other inflammatory diseases. The exact mechanisms of action are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes.

2. Antimicrobial Activity

Research indicates that Sakuranetin possesses notable antimicrobial effects against various pathogens. A study demonstrated its bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, achieving a reduction in viable cells at concentrations corresponding to its minimum inhibitory concentration (MIC). The compound's efficacy against Gram-positive bacteria highlights its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Staphylococcus epidermidis | 8 | Bactericidal |

| Bacillus megaterium | 32 | Bactericidal |

3. Anticancer Properties

Sakuranetin has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. Its effects on different cancer cell lines suggest that Sakuranetin could serve as a promising candidate for cancer therapy .

4. Neuroprotective Effects

The compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease. This effect is likely mediated through its antioxidant capabilities .

The pharmacokinetics of Sakuranetin are not fully understood; however, it is believed to interact with various biomolecules, influencing enzyme activity and gene expression. The compound acts as an antagonist at adenosine receptors A1 and A2A, which are involved in numerous physiological processes .

Case Studies

A recent study explored the cytotoxicity of Sakuranetin on human keratinocytes (HaCaT cells). The results indicated that while lower concentrations (8 µM and 16 µM) did not induce toxicity, higher concentrations (32 µM and above) led to significant reductions in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 8 | >90 |

| 16 | >90 |

| 32 | ~75 |

| 64 | <10 |

These findings suggest that while Sakuranetin has therapeutic potential, careful consideration of dosage is essential to minimize cytotoxic effects .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of 5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one?

- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization: Use slow evaporation from a methanol/water mixture to obtain high-quality crystals .

- Data Collection: Employ a diffractometer (e.g., Nonius Kappa CCD) with Mo-Kα radiation (λ = 0.71073 Å) and φ/ω scans. Collect at least 2021 independent reflections with θ ≤ 25° .

- Refinement: Use SHELXL (via SHELX suite) for structure solution and refinement. Typical residuals: R₁ ≤ 0.075, wR₂ ≤ 0.180 .

- Example Parameters: Orthorhombic space group P2₁2₁2₁, a = 5.0869 Å, b = 9.4622 Å, c = 32.318 Å .

Q. How can intramolecular hydrogen bonding influence the stability of this compound?

- Methodological Answer: The 5-hydroxy group forms a strong intramolecular hydrogen bond with the C4 carbonyl (O···O distance ~2.6 Å), creating a six-membered pseudo-ring. This stabilizes the planar chroman-4-one core and reduces reactivity at the carbonyl site. Validate via SCXRD (e.g., bond angles and torsional analysis) . Computational tools like DFT can quantify bond strength .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer: Prioritize assays based on structural analogs:

- Anticancer: MTT assay against HBV-HCC cell lines (e.g., HepG2.2.15), with IC₅₀ determination via dose-response curves .

- Antioxidant: DPPH radical scavenging assay (λ = 517 nm) .

- Enzyme Inhibition: Fluorescence-based kinase assays targeting α-serine/threonine kinases, using ATP-competitive probes .

Advanced Research Questions

Q. How can discrepancies in reported crystallographic data (e.g., hydrate vs. anhydrous forms) be resolved?

- Methodological Answer:

- Hydration Analysis: Perform thermogravimetric analysis (TGA) to detect water loss (e.g., ~10% mass loss at 100–150°C indicates dihydrate) .

- Structural Comparison: Overlay SCXRD structures (e.g., hydrated vs. anhydrous forms) using software like Mercury. Key differences include slight conformational shifts in the pyrone ring (sofa vs. half-chair) and hydrogen-bonding networks .

- Energy Calculations: Compare lattice energies via PIXEL or DFT to determine the thermodynamically stable form .

Q. What strategies validate the compound’s mechanism in targeting HBV-HCC proteins like caspase-3?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with caspase-3 (PDB: 1PAU). Focus on residues in the active site (e.g., His121, Ser119) .

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) by immobilizing caspase-3 on a CM5 chip and testing compound binding in real-time .

- Gene Knockdown: siRNA silencing of caspase-3 in HBV-HCC cells to confirm functional dependency on the target .

Q. How do substitution patterns (e.g., methoxy vs. hydroxyl groups) modulate bioactivity in chroman-4-one derivatives?

- Methodological Answer:

- SAR Studies: Synthesize analogs (e.g., 5-deoxy or 7-demethoxy derivatives) and compare activities. For example:

| Derivative | IC₅₀ (HepG2.2.15) | DPPH Scavenging (%) |

|---|---|---|

| Parent | 12.3 µM | 85% |

| 5-Deoxy | >50 µM | 40% |

| 7-Demethoxy | 28.4 µM | 72% |

- Electronic Effects: Compute electrostatic potential maps (MEP) to correlate electron-rich regions (e.g., C7 methoxy) with kinase inhibition .

Q. What advanced techniques address challenges in absolute configuration determination?

- Methodological Answer:

- Anomalous Dispersion: Collect data at multiple wavelengths (e.g., Cu-Kα and Cr-Kα) to enhance Flack parameter accuracy .

- ECD Spectroscopy: Compare experimental electronic circular dichroism (ECD) spectra with TD-DFT calculations for chiral centers .

- Synthetic Correlation: Chemoselective methylation of the 7-hydroxy group to confirm stereochemical assignments via NMR coupling constants .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data across studies (e.g., IC₅₀ variability)?

- Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., ATCC-validated HepG2.2.15), passage numbers, and serum-free conditions .

- Batch Analysis: Test multiple compound batches for purity (HPLC ≥98%) and hydrate/anhydrous forms .

- Meta-Analysis: Apply statistical tools (e.g., Combenefit) to normalize data across studies and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.